molecular formula C11H17N3O4 B5300502 (3S*,4S*)-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidine-3,4-diol

(3S*,4S*)-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidine-3,4-diol

Cat. No. B5300502
M. Wt: 255.27 g/mol
InChI Key: HQFZWJIJMGHKTM-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidine-3,4-diol, also known as PPOP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PPOP is a piperidine derivative that contains an oxadiazole ring, which makes it a unique compound with potentially significant biological activity.

Mechanism of Action

The exact mechanism of action of (3S*,4S*)-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidine-3,4-diol is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce the expression of pro-inflammatory cytokines. This compound has also been shown to enhance the activity of the antioxidant enzyme superoxide dismutase (SOD), which helps to protect cells from oxidative stress.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its potential neuroprotective effects. This compound has also been shown to reduce the levels of lipid peroxidation in the brain, which can contribute to the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3S*,4S*)-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidine-3,4-diol in laboratory experiments is its potential therapeutic applications. This compound has been shown to have a number of potential uses in the treatment of various diseases, which makes it an attractive compound for further study. However, one of the limitations of using this compound in laboratory experiments is its complex synthesis process. The synthesis of this compound requires careful attention to detail to ensure the purity and quality of the final product, which can be time-consuming and expensive.

Future Directions

There are a number of potential future directions for the study of (3S*,4S*)-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidine-3,4-diol. One area of research is the potential use of this compound as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This compound has been shown to have potential neuroprotective effects and may be able to slow the progression of these diseases. Another area of research is the potential use of this compound as an anti-inflammatory agent. This compound has been shown to reduce the expression of pro-inflammatory cytokines and may be able to reduce inflammation in a variety of diseases. Finally, there is potential for the development of new synthetic derivatives of this compound with improved therapeutic properties. By modifying the chemical structure of this compound, it may be possible to create compounds with enhanced activity and reduced toxicity.

Synthesis Methods

(3S*,4S*)-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidine-3,4-diol can be synthesized using a multi-step process that involves the reaction of 3,4-dihydroxy-L-phenylalanine (DOPA) with 5-propyl-1,3,4-oxadiazol-2-carbonyl chloride. The resulting intermediate is then treated with piperidine to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

(3S*,4S*)-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidine-3,4-diol has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas of research include its potential use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for Parkinson's disease. This compound has also been studied for its potential to inhibit the growth of cancer cells and as a potential treatment for Alzheimer's disease.

properties

IUPAC Name

[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-(5-propyl-1,3,4-oxadiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-2-3-9-12-13-10(18-9)11(17)14-5-4-7(15)8(16)6-14/h7-8,15-16H,2-6H2,1H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFZWJIJMGHKTM-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C(=O)N2CCC(C(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN=C(O1)C(=O)N2CC[C@@H]([C@H](C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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